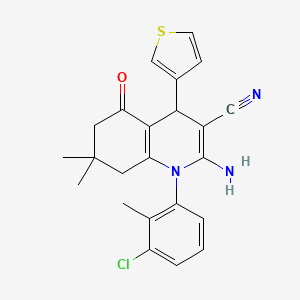
2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes an allyloxy group, a bromobenzylidene moiety, and a hydrazino linkage, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide typically involves multiple steps:
Formation of the Allyloxy Intermediate: The initial step involves the preparation of the allyloxy intermediate through the reaction of allyl alcohol with an appropriate brominated benzaldehyde under basic conditions.
Hydrazone Formation: The allyloxy intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative.
Condensation Reaction: The hydrazone derivative undergoes a condensation reaction with 3,4-dichlorophenyl isocyanate to yield the final product, 2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the bromobenzylidene moiety, potentially converting it to a benzyl group.
Substitution: The bromine atom in the benzylidene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may find applications in the production of specialty chemicals, materials, or as a precursor for the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-(2-(Allyloxy)-5-chlorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-(2-(2-(Allyloxy)-5-fluorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-(2-(2-(Allyloxy)-5-iodobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-(2-(2-(Allyloxy)-5-bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide lies in its bromobenzylidene moiety, which can undergo specific reactions that other halogenated derivatives may not. This makes it a valuable compound for targeted chemical synthesis and potential biological applications.
特性
| 477732-63-1 | |
分子式 |
C18H14BrCl2N3O3 |
分子量 |
471.1 g/mol |
IUPAC名 |
N'-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide |
InChI |
InChI=1S/C18H14BrCl2N3O3/c1-2-7-27-16-6-3-12(19)8-11(16)10-22-24-18(26)17(25)23-13-4-5-14(20)15(21)9-13/h2-6,8-10H,1,7H2,(H,23,25)(H,24,26)/b22-10+ |
InChIキー |
ARDPUCUWHBZPGE-LSHDLFTRSA-N |
異性体SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12048364.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12048370.png)


![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12048383.png)
![4-Bromobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12048385.png)
![2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid, AldrichCPR](/img/structure/B12048386.png)
![3-(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12048398.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048400.png)
![(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B12048412.png)
![(R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid](/img/structure/B12048425.png)


